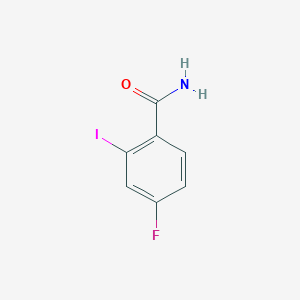

4-Fluoro-2-iodobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWYYLBXYHRKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Weight Analysis of 4-Fluoro-2-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and weight of 4-Fluoro-2-iodobenzamide, a halogenated aromatic amide of increasing interest in medicinal chemistry and materials science. While direct extensive literature on this specific isomer is emerging, this guide synthesizes foundational chemical principles and analytical data from closely related analogues to present a robust characterization framework. We will delve into its structural elucidation through modern spectroscopic techniques, precise molecular weight determination, and outline the essential safety and handling protocols. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of novel halogenated benzamides.

Introduction: The Significance of Halogenated Benzamides

Benzamides are a cornerstone of many pharmaceutical compounds, exhibiting a wide range of biological activities. The strategic incorporation of halogen atoms, such as fluorine and iodine, onto the benzamide scaffold can profoundly influence a molecule's physicochemical properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while iodine can introduce unique steric and electronic effects, and also serve as a handle for further chemical modifications or as a heavy atom for crystallographic studies. This compound, therefore, represents a promising, yet underexplored, building block for the development of novel therapeutic agents and functional materials. Understanding its fundamental molecular characteristics is the first critical step in unlocking its potential.

Molecular Structure and Physicochemical Properties

The unambiguous identification of this compound begins with a clear understanding of its molecular architecture and consequent physicochemical properties.

Chemical Structure

This compound consists of a central benzene ring substituted with a carboxamide group (-CONH₂) at position 1, an iodine atom at position 2, and a fluorine atom at position 4.

Caption: High-Resolution Mass Spectrometry Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed atomic connectivity of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will display complex splitting patterns due to coupling between the protons and with the fluorine atom. The ortho-substitution pattern will influence the chemical shifts. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals for the seven carbon atoms. The chemical shifts will be influenced by the attached substituents. The carbon attached to the iodine will be shifted to a higher field (lower ppm) compared to an unsubstituted carbon, while the carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). [1]* ¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective nuclei in the molecule. 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound. The experimentally determined percentages should align with the theoretical values calculated from the molecular formula.

| Element | Theoretical Percentage |

| Carbon | 31.72% |

| Hydrogen | 1.90% |

| Nitrogen | 5.29% |

Experimental Protocol: Elemental Analysis

-

Sample Preparation: A precisely weighed, pure, and dry sample of this compound is required.

-

Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.

-

Detection: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Synthesis Pathway

While various synthetic routes can be envisioned, a plausible approach involves the amidation of a corresponding benzoic acid derivative. A common method for synthesizing fluorobenzamides involves the partial hydrolysis of a fluorobenzonitrile precursor. [2]

Caption: A potential synthetic pathway for this compound.

Safety and Handling

Given the presence of fluoro and iodo substituents on an aromatic ring, this compound should be handled with care. Safety data for closely related compounds suggest that it may cause skin and eye irritation. [3][4][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential in various scientific domains. This guide has provided a comprehensive overview of its molecular structure, a calculated molecular weight of 265.02 g/mol , and a detailed framework for its analytical characterization using mass spectrometry, NMR spectroscopy, and elemental analysis. By understanding these fundamental properties and adhering to the outlined safety protocols, researchers can confidently utilize this compound in their synthetic and developmental endeavors. The methodologies described herein are robust and can be adapted for the characterization of other novel halogenated benzamides.

References

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved February 7, 2026, from [Link]

-

Kumar, A., & Akamanchi, K. G. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved February 7, 2026, from [Link]

-

Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. (1979). Australian Journal of Chemistry, 32(2), 337. [Link]

-

Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. (1981). Australian Journal of Chemistry, 34(11), 2447. [Link]

-

Leyva, M. A., et al. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(10), 2667. [Link]

-

Macikenas, D., Skrzypczak-Jankun, E., & Protasiewicz, J. D. (n.d.). Synthesis and characterization of novel polyvalent organoiodine compounds. Retrieved February 7, 2026, from [Link]

-

Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. (2022). Environmental Science & Technology. [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 7, 2026, from [Link]

-

Organoiodine chemistry. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Hypervalent organoiodine compounds. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

-

Safety Data Sheet. (2023, May 8). Kishida Chemical Co., Ltd. [Link]

-

SAFETY DATA SHEET. (2009, May 19). Thermo Fisher Scientific. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. [Link]

- A kind of preparation method of fluorobenzamide compound. (n.d.). Google Patents.

-

Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 7, 2026, from [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM.com. [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615-616. [Link]

-

4-Fluorobenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

4-Fluoroiodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

4-Fluoro-2-iodophenol. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (2022). Advanced Science. [Link]

-

4-Fluoro-thiobenzamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

1-Fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

Sources

- 1. journals.co.za [journals.co.za]

- 2. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluoroiodobenzene | C6H4FI | CID 9605 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Fluoro-2-iodobenzamide in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and the presence of a reactive iodine moiety in a molecular scaffold offer a powerful combination for fine-tuning the pharmacological properties of drug candidates. 4-Fluoro-2-iodobenzamide has emerged as a valuable intermediate, providing a synthetically tractable platform for the construction of complex bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide will delve into the chemical intricacies and practical applications of this important building block.

Synthesis and Chemical Properties

The primary route to this compound begins with the corresponding carboxylic acid, 4-fluoro-2-iodobenzoic acid. The conversion to the amide is a critical step, often achieved through a two-step, one-pot procedure involving the activation of the carboxylic acid followed by amination.

General Synthesis of this compound:

A common and effective method for the synthesis of this compound involves the conversion of 4-fluoro-2-iodobenzoic acid to its acyl chloride, followed by reaction with ammonia.

Step 1: Acyl Chloride Formation

The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The reaction proceeds at room temperature or with gentle heating to afford the acyl chloride.[3]

Step 2: Amination

The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to yield this compound. This reaction is typically performed at low temperatures to control its exothermicity.

The reactivity of this compound is dominated by the presence of the iodine atom at the ortho position to the amide group. This steric and electronic arrangement makes the C-I bond susceptible to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, and Buchwald-Hartwig amination reactions.[4][5] These reactions are foundational in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Application in Medicinal Chemistry: A Key Building Block for the Akt Inhibitor Hu7691

A prominent example of the utility of this compound is its role as a key intermediate in the synthesis of Hu7691, a potent and selective inhibitor of the Akt (protein kinase B) signaling pathway.[6][7] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making Akt a prime therapeutic target.[8][9]

The synthesis of Hu7691 showcases the strategic use of this compound in a convergent synthetic approach. The core benzamide fragment of Hu7691 is constructed via an amide coupling reaction between a derivative of this compound and a complex piperidine amine.

The PI3K/Akt Signaling Pathway and the Role of Hu7691

The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth, while inhibiting apoptosis. Hu7691 exerts its therapeutic effect by inhibiting the kinase activity of Akt, thereby blocking these downstream signaling events.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Hu7691.

Quantitative Biological Data of Hu7691

The potency and selectivity of Hu7691 have been demonstrated through various in vitro assays. The following table summarizes its inhibitory activity against different Akt isoforms and its anti-proliferative effects on several cancer cell lines.

| Target/Cell Line | IC₅₀ (nM) | Reference |

| Kinase Activity | ||

| Akt1 | 4.0 | [6] |

| Akt2 | 97.5 | [6] |

| Akt3 | 28 | [6] |

| Cell Proliferation | ||

| U87-MG (Glioblastoma) | 600 | [6] |

| A549 (Lung Cancer) | 27000 | [6] |

| PC3 (Prostate Cancer) | 1200 | [6] |

| SKOV3 (Ovarian Cancer) | 2300 | [6] |

| Neuro2a (Neuroblastoma) | 11280 | [10] |

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for key transformations involving this compound. These are representative procedures and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of this compound from 4-fluoro-2-iodobenzoic acid

This two-step, one-pot procedure details the conversion of the carboxylic acid to the primary amide.

Materials:

-

4-fluoro-2-iodobenzoic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Aqueous ammonia (28-30%)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 4-fluoro-2-iodobenzoic acid (1.0 equivalent).

-

Solvent Addition: Add anhydrous DCM to dissolve the starting material (concentration approx. 0.2 M).

-

Acyl Chloride Formation: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the formation of the acyl chloride is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Re-dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.

-

Ammonia Addition: Slowly add an excess of cold aqueous ammonia (e.g., 5-10 equivalents) dropwise to the stirred solution. A white precipitate of this compound should form.

-

Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

-

Work-up: Dilute the reaction mixture with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 equivalent), the amine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

-

Base and Solvent Addition: Add the base (e.g., NaOtBu, 1.5 equivalents) and the anhydrous solvent (Toluene or 1,4-Dioxane).

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl or N-alkyl-4-fluorobenzamide derivative.

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a fluorine atom for modulating pharmacokinetic properties and an iodine atom for versatile synthetic elaboration makes it a highly valuable building block. The successful application of this intermediate in the synthesis of the potent Akt inhibitor Hu7691 underscores its importance in the development of next-generation targeted therapies. The synthetic protocols provided herein offer a practical guide for researchers looking to leverage the potential of this versatile scaffold in their own drug discovery endeavors.

References

-

Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. [Link]

-

Schematic drawing of the PI3K/Akt signaling pathway. The... | Download Scientific Diagram - ResearchGate. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. [Link]

-

AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PubMed Central - NIH. [Link]

-

AKT/PKB Signaling Pathway | PI3k Signaling - YouTube. [Link]

-

Akt/PKB signaling pathway - Wikipedia. [Link]

-

Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies - PubMed. [Link]

-

Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC. [Link]

-

Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed. [Link]

-

Allosteric Akt (PKB) inhibitors: discovery and SAR of isozyme selective inhibitors - PubMed. [Link]

-

Allosteric Akt (PKB) inhibitors: Discovery and SAR of isozyme selective inhibitors. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]

-

Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - NIH. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Acid to Acid Chloride - Common Conditions. [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

-

Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. [Link]

-

TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. [Link]

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google P

-

3 - Organic Syntheses Procedure. [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase - PubMed. [Link]

-

What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate. [Link]

- CN101503372A - A kind of preparation method of fluorobenzamide compound - Google P

-

Discovery of N -((3 S ,4 S )-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H -pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity | Request PDF - ResearchGate. [Link]

-

Amide synthesis by acylation - Organic Chemistry Portal. [Link]

- US20210038585A1 - Niraparib formulations - Google P

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

- US11091459B2 - Niraparib compositions - Google P

-

Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. [Link]

-

AKT and EZH2 inhibitors kill TNBCs by hijacking mechanisms of involution - PMC - NIH. [Link]

-

Niraparib formulations - Patent US-11730725-B2 - PubChem - NIH. [Link]

-

Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PubMed. [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Electronic and Conformational Modulation of 2-Iodobenzamide via Fluorine Substitution

The following technical guide details the electronic and physicochemical perturbations induced by fluorine substitution on the 2-iodobenzamide scaffold.

Content Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

The 2-iodobenzamide scaffold is a privileged motif in two distinct fields: it serves as a robust precursor for hypervalent iodine(III/V) reagents (IBX/DMP analogs) and acts as a bioisostere in medicinal chemistry .

Fluorine substitution on this arene core is not merely a steric modification; it fundamentally alters the redox potential (

Electronic Landscape: The Hammett Vector Analysis

Fluorine is unique among halogens due to the dichotomy between its strong inductive electron-withdrawal (

Substituent Effects by Position

The following analysis utilizes Hammett substituent constants to predict the electronic density shifts.

| Position | Relation to Iodine (C2) | Relation to Amide (C1) | Electronic Outcome |

| C3 (Ortho) | Ortho (Inductive dominant) | Meta (Inductive only) | Maximal Iodine destabilization. Strong |

| C4 (Meta) | Meta (Inductive only) | Para (Resonance dominant) | Amide Modulation. Resonance donation ( |

| C5 (Para) | Para (Resonance dominant) | Meta (Inductive only) | Iodine Stabilization. Resonance donation ( |

| C6 (Ortho) | Meta (Inductive only) | Ortho (Steric/Field) | Conformational Lock. High steric clash twists the amide out of plane; potential for C-F...H-N intramolecular bonding. |

Predicted Electronic Parameters

Data derived from Hammett Additivity Principles (

| Analog | Predicted | Iodine Lewis Acidity (I-III) | Metabolic Stability (Hydrolysis) |

| Unsubstituted | Reference (0.0) | Moderate | Moderate |

| 3-Fluoro | -0.8 (More Acidic) | High (Hard to oxidize) | High (Deactivated ring) |

| 4-Fluoro | -0.2 (Slightly Acidic) | Moderate | Low (Para-donation activates) |

| 5-Fluoro | -0.6 (More Acidic) | Low (Easier to oxidize) | High |

Conformational Dynamics & Intramolecular Locking

The "Ortho Effect" in fluorinated benzamides is a critical design element. Unlike hydrogen, fluorine can accept weak hydrogen bonds, and its size (Van der Waals radius

The N-H...I vs. N-H...F Interaction

In the native 2-iodobenzamide, an intramolecular hydrogen bond exists between the amide N-H and the Iodine atom (N-H...I), creating a pseudo-5-membered ring.

-

Introduction of F at C6: Disrupts the N-H...I interaction due to steric crowding, forcing the amide bond to rotate perpendicular to the ring.

-

Introduction of F at C3: Creates a competing acceptor site. However, the "soft" nature of Iodine usually dominates the interaction over the "hard" Fluorine in this specific geometry unless the Iodine is oxidized to I(III).

Visualization of Electronic & Steric Vectors

Caption: Vector analysis of fluorine substitution effects on the physicochemical properties of the 2-iodobenzamide core.

Synthetic Implications: Hypervalent Iodine Precursors[1][2]

For researchers utilizing 2-iodobenzamides as precursors for IBX-amide analogs (used in oxidative modifications), the electronic nature of the starting material dictates the oxidation protocol.

Oxidation Potential ( )

Electron-poor arenes are harder to oxidize.

-

Unsubstituted:

V (vs SCE). -

Fluorinated (3-F or Poly-F):

V. -

Implication: Standard oxidation protocols (Oxone/Water) may be sluggish for 3-fluoro or 3,5-difluoro derivatives. Harsher conditions (Selectfluor or FTEDA-BF4) or electrochemical oxidation are often required.

Protocol: Synthesis of Fluorinated Hypervalent Iodine Species

Adapted from recent methodologies for electron-deficient iodoarenes.

Reagents:

-

Substrate: 5-Fluoro-2-iodobenzamide (Chosen for balance of reactivity/stability).

-

Oxidant: Oxone (2KHSO5·KHSO4·K2SO4).

-

Solvent: Water/Acetonitrile (1:1).

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of 5-fluoro-2-iodobenzamide in MeCN (0.5 M).

-

Oxidant Addition: Add 1.5 eq of Oxone as a solid in one portion.

-

Activation: Heat to 70°C. The fluorine at C5 stabilizes the developing positive charge on Iodine via resonance, facilitating the formation of the cyclic benziodoxole tautomer.

-

Workup: Cool to 0°C. The hypervalent product (a fluoro-IBX analog) typically precipitates due to the increased polarity of the I=O / I-OH bond. Filtration yields the pure oxidant.

References

-

Crystal Structure & H-Bonding: Nayak, S. K., et al. (2012). "Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide." Acta Crystallographica Section E, 68(8). Link

-

Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165–195. Link

-

Hypervalent Iodine Synthesis: Dohi, T., & Kita, Y. (2009). "Hypervalent iodine reagents as a new entrance to organocatalysts." Chemical Communications, (16), 2073-2085. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

-

Oxidation Potentials: Francke, R., & Little, R. D. (2014). "Redox catalysis in organic electrosynthesis: basic principles and recent developments." Chemical Society Reviews, 43(8), 2492-2521. Link

An In-depth Technical Guide to Predicting the Metabolic Stability of 4-Fluoro-2-iodobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a pivotal determinant of success or failure.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, excessively high stability can result in drug accumulation and potential toxicity.[4] Therefore, a central goal in medicinal chemistry is to design molecules with an optimal metabolic stability profile.[2][4]

The 4-fluoro-2-iodobenzamide scaffold represents a class of compounds with significant therapeutic potential, but like many halogenated aromatics, their metabolic fate can be complex. The presence of both fluorine and iodine atoms introduces unique electronic and steric properties that can influence their interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[2][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the principles and practical methodologies for assessing and predicting the metabolic stability of this compound derivatives. We will delve into the underlying enzymatic mechanisms, detail robust in vitro and in vivo experimental protocols, and explore the structure-activity relationships (SAR) that govern their metabolic fate.

Part 1: Understanding the Metabolic Landscape of Halogenated Benzamides

The liver is the primary site of drug metabolism, where a vast array of enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[1][6] For halogenated aromatic compounds like this compound derivatives, the initial and often rate-limiting step in their metabolism is Phase I oxidation, predominantly catalyzed by CYP enzymes.[2][5][7]

The Central Role of Cytochrome P450 Enzymes

CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze a variety of oxidative reactions, including aromatic hydroxylation, dealkylation, and dehalogenation.[5][7][8] The reactivity and regioselectivity of these enzymes are influenced by the electronic properties and steric accessibility of the substrate. The presence of a fluorine atom, being highly electronegative, can render the aromatic ring electron-deficient, potentially making it less susceptible to oxidative attack.[9][10][11] Conversely, the larger and more polarizable iodine atom can be a site for oxidative deiodination or may influence the binding orientation of the molecule within the enzyme's active site.

Predicted Metabolic Pathways

Based on the structure of this compound, several metabolic pathways can be hypothesized:

-

Aromatic Hydroxylation: Oxidation of the benzene ring can occur at positions ortho or para to the activating amide group, or at positions not sterically hindered by the halogens. The fluorine atom may block hydroxylation at the 4-position.

-

N-Dealkylation: If the amide nitrogen is substituted, enzymatic removal of the alkyl group is a common metabolic route.

-

Oxidative Deiodination: The carbon-iodine bond can be a target for CYP-mediated oxidation, leading to the replacement of iodine with a hydroxyl group.

-

Amide Hydrolysis: While generally more stable than esters, the amide bond can be hydrolyzed by amidases, although this is typically a slower process.

-

Phase II Conjugation: Following Phase I modifications that introduce or expose polar functional groups (e.g., hydroxyl groups), the molecule can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase water solubility and facilitate excretion.[6]

Below is a conceptual diagram illustrating these potential metabolic transformations.

Caption: Predicted metabolic pathways for this compound derivatives.

Part 2: In Vitro Assessment of Metabolic Stability

In the early stages of drug discovery, in vitro assays are indispensable for rapidly assessing the metabolic stability of a large number of compounds.[3] These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[12] The two most common in vitro systems are liver microsomes and hepatocytes.[12][13][14]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs.[6][15] This assay is a cost-effective and high-throughput method to assess CYP-mediated metabolism.[6]

Experimental Protocol: Microsomal Stability Assay

-

Preparation:

-

Thaw pooled liver microsomes (from human or relevant preclinical species) on ice.

-

Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., DMSO).

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

Caption: Workflow for a typical liver microsomal stability assay.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells and provide a more physiologically relevant model as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters.[17] This assay can provide a more comprehensive picture of a compound's overall hepatic clearance.[13][17]

Experimental Protocol: Hepatocyte Stability Assay

-

Cell Preparation:

-

Thaw cryopreserved hepatocytes and determine cell viability.

-

Resuspend the hepatocytes in incubation medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).[18]

-

-

Incubation:

-

In a 96-well plate, add the hepatocyte suspension and the test compound.

-

Incubate the plate at 37°C in a shaking incubator with a humidified atmosphere of 5% CO2.[18]

-

-

Time Points and Quenching:

-

Sample Processing and Analysis:

-

Process the samples and analyze the remaining parent compound by LC-MS/MS, as described for the microsomal assay.[17]

-

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[20][21]

-

Chromatography: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the parent compound from metabolites and matrix components.[20]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode.[17][21] This involves selecting a specific precursor ion (the parent molecule) and a specific product ion (a fragment of the parent molecule) for highly selective detection and quantification.

Data Analysis and Interpretation

The concentration of the parent compound at each time point is plotted against time. The rate of disappearance is used to calculate the following parameters:

-

Half-life (t1/2): The time it takes for the concentration of the compound to decrease by half.

-

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[6][12]

The following table provides a hypothetical example of metabolic stability data for a series of this compound derivatives.

| Compound ID | R Group | Microsomal t1/2 (min) | Hepatocyte t1/2 (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte CLint (µL/min/10^6 cells) |

| FIB-001 | -H | 45 | 35 | 15.4 | 19.8 |

| FIB-002 | -CH3 | 65 | 50 | 10.7 | 13.9 |

| FIB-003 | -CF3 | >120 | 105 | <5.8 | 6.6 |

| FIB-004 | -OCH3 | 25 | 18 | 27.7 | 38.5 |

Part 3: In Vivo Assessment and In Vitro-In Vivo Correlation (IVIVC)

While in vitro assays are excellent for screening, in vivo studies are necessary to understand the complete pharmacokinetic profile of a drug candidate in a living organism.[22] Rodent models, such as mice and rats, are commonly used in early preclinical development.[23][24]

In Vivo Pharmacokinetic Studies

In a typical rodent PK study, the this compound derivative is administered via a relevant route (e.g., intravenous or oral), and blood samples are collected at various time points.[22][23][25] The concentration of the drug in plasma is then determined by LC-MS/MS.[23] This data is used to calculate key pharmacokinetic parameters, including:

-

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

-

Half-life (t1/2): The time required for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

In Vitro-In Vivo Correlation (IVIVC)

A critical aspect of preclinical drug development is establishing a correlation between in vitro metabolic stability data and in vivo pharmacokinetic parameters. A good IVIVC allows for the prediction of human pharmacokinetics from preclinical and in vitro data, which is a key goal of drug metabolism and pharmacokinetics (DMPK) studies.[3] The intrinsic clearance values obtained from in vitro assays can be used in various liver models to predict in vivo hepatic clearance.[12]

Part 4: Structure-Activity Relationships (SAR) for Metabolic Stability

Understanding the relationship between chemical structure and metabolic stability is fundamental to rational drug design.[26] By systematically modifying the this compound scaffold and observing the impact on metabolic stability, medicinal chemists can identify "metabolic soft spots" and design more robust compounds.[9][27]

Impact of Substituents

-

Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups (e.g., -CF3 as in FIB-003) can deactivate the aromatic ring towards oxidative metabolism, thereby increasing metabolic stability.[9]

-

Electron-Donating Groups: Conversely, electron-donating groups (e.g., -OCH3 as in FIB-004) can activate the ring, making it more susceptible to hydroxylation and leading to lower metabolic stability.

-

Steric Hindrance: Introducing bulky substituents near a potential site of metabolism can sterically hinder the approach of CYP enzymes, thus improving stability. For example, replacing a hydrogen with a methyl group (FIB-002) can provide some steric shielding.

-

Halogenation: The type and position of halogens significantly influence metabolic stability. As discussed, fluorine can block metabolism at the site of substitution.[10] The larger iodine atom can be a site of metabolism itself but also influences the overall electronic nature of the ring. The interplay between these two halogens is a key area for optimization.[28]

Caption: Logical relationship between structural modifications and metabolic stability.

Conclusion

The prediction and optimization of metabolic stability are integral to modern drug discovery.[1][2] For a complex scaffold like this compound, a multi-faceted approach is required. This guide has outlined the key theoretical considerations and practical methodologies for assessing the metabolic fate of these derivatives. By combining a thorough understanding of the enzymatic processes with robust in vitro and in vivo experimental designs and a systematic exploration of structure-activity relationships, researchers can effectively navigate the challenges of metabolic instability and design drug candidates with improved pharmacokinetic properties, ultimately increasing the probability of clinical success.[1]

References

-

Patel Singh. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Masimirembwa, C. M., & Une, Y. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 44(12), 1229-1253. Available at: [Link]

-

Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. Available at: [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]

-

Creative Biolabs. Rodent In Vivo PK Service. Creative Biolabs. Available at: [Link]

-

BioIVT. Metabolic Stability Assay Services. BioIVT. Available at: [Link]

-

Creative Bioarray. In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

-

Pelkonen, O., & Pasanen, M. (2003). Metabolic stability and its role in the discovery of new chemical entities. ProQuest. Available at: [Link]

-

Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International - Chromatography Online. Available at: [Link]

-

Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

-

IQVIA Laboratories. Small and Large Molecule LC-MS. IQVIA Laboratories. Available at: [Link]

-

Masimirembwa, C. M., & Une, Y. (2005). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate. Available at: [Link]

-

Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available at: [Link]

-

BioDuro. In Vivo PK and TK. BioDuro. Available at: [Link]

-

Ackley, D. C., Rockich, K. T., & Timothy, R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

-

Anapharm Bioanalytics. Small Molecule Bioanalysis. Anapharm Bioanalytics. Available at: [Link]

-

Merck Millipore. Metabolic Stability Assays. Merck Millipore. Available at: [Link]

-

Li, W., et al. (2023). Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. Taylor & Francis Online. Available at: [Link]

-

Waters. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. Waters. Available at: [Link]

-

Domainex. Hepatocyte Stability Assay. Domainex. Available at: [Link]

-

protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. Available at: [Link]

-

Kitamura, S., et al. (2013). Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed. Available at: [Link]

-

Wikipedia. Structure–activity relationship. Wikipedia. Available at: [Link]

-

McDonald, M. G., et al. (2013). P450-Based Drug-Drug Interactions of Amiodarone and its Metabolites: Diversity of Inhibitory Mechanisms. Drug Metabolism and Disposition, 41(8), 1515-1524. Available at: [Link]

-

Fiveable. Structure-Activity Relationships in Med Chem. Fiveable. Available at: [Link]

-

Chem Help ASAP. (2023). structural changes & SAR for lead optimization. YouTube. Available at: [Link]

-

Carlson, G. P. (1981). Effects Of Halogenated Aromatic Compound On The Metabolism Of Foreign Organic Compounds. US EPA. Available at: [Link]

-

Gîjiu, C. L., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3789. Available at: [Link]

-

Smith, M. R. W., & Tranter, J. (1964). The metabolism of halogen-substituted benzoic acids by Pseudomonas fluorescens. Biochemical Journal, 91(3), 496-505. Available at: [Link]

-

Cain, R. B., Tranter, E. K., & Darrah, J. A. (1968). The utilization of some halogenated aromatic acids by Nocardia. Oxidation and metabolism. Biochemical Journal, 106(1), 211-227. Available at: [Link]

-

Smirnov, A., et al. (2020). Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms. European Journal of Medicinal Chemistry, 185, 111812. Available at: [Link]

-

Bhattarai, P., Trombley, T. N., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(13), 8776-8794. Available at: [Link]

-

Al-Majdoub, Z. M., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Pharmaceuticals, 16(11), 1549. Available at: [Link]

-

Guengerich, F. P. (2021). Drug Metabolism: Cytochrome P450. ResearchGate. Available at: [Link]

-

Slack, R. D., et al. (2022). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters, 75, 128956. Available at: [Link]

-

Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

Wilson, M. A., et al. (2021). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience, 12(15), 2855-2863. Available at: [Link]

-

Lentini, G., & d'Itri, E. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Molecules, 28(10), 4099. Available at: [Link]

-

Bailey, G. A., et al. (2021). The Impact of Inorganic Systems and Photoactive Metal Compounds on Cytochrome P450 Enzymes and Metabolism: From Induction to Inhibition. International Journal of Molecular Sciences, 22(19), 10398. Available at: [Link]

Sources

- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic stability and its role in the discovery - ProQuest [proquest.com]

- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. nuvisan.com [nuvisan.com]

- 13. bioivt.com [bioivt.com]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

- 17. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 18. protocols.io [protocols.io]

- 19. merckmillipore.com [merckmillipore.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. labs.iqvia.com [labs.iqvia.com]

- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 23. creative-biolabs.com [creative-biolabs.com]

- 24. nuvisan.com [nuvisan.com]

- 25. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 26. Structure–activity relationship - Wikipedia [en.wikipedia.org]

- 27. fiveable.me [fiveable.me]

- 28. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Fluoro-2-iodobenzamide in the Agrochemical Discovery Pipeline: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, effective, and environmentally benign agrochemicals necessitates the exploration of versatile chemical building blocks. Among these, halogenated aromatic compounds have proven to be particularly fruitful starting points for the synthesis of a new generation of pesticides. This in-depth technical guide focuses on the strategic application of 4-fluoro-2-iodobenzamide as a pivotal intermediate in agrochemical research and development. We will delve into the intrinsic chemical properties that make this molecule a valuable asset, explore its key transformations, and present a practical guide to its utilization in the synthesis of potent agrochemicals, with a particular focus on the nematicide class of 1,2,4-oxadiazoles.

Introduction: The Unseen Advantages of the 4-Fluoro-2-iodo Substitution Pattern

The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall efficacy and bioavailability.[1][2] The 4-fluoro substitution on the benzamide ring is a common motif in many successful agrochemicals.

The less obvious, yet equally critical, component of the title compound is the iodine atom at the 2-position. This bulky, yet surprisingly reactive, halogen serves as a versatile synthetic handle. Its presence opens up a vast chemical space for derivatization through a variety of modern cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The benzamide functional group itself is a cornerstone of many biologically active compounds, including the important class of diamide insecticides.[3]

This guide will illuminate the synergistic interplay of these three functional components—the activating fluorine, the versatile iodine, and the core benzamide—in the context of modern agrochemical discovery.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅FINO | PubChem |

| Molecular Weight | 265.02 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Commercial Suppliers |

| Melting Point | 175-179 °C | Commercial Suppliers |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | General Chemical Knowledge |

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections will detail key transformations and the rationale behind common experimental choices.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly susceptible to oxidative addition to a low-valent palladium catalyst. This reactivity is the cornerstone of its utility as a building block, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Expertise in Action: Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. For instance, bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is the final stage of the catalytic cycle. The choice of base is also crucial; weaker bases are often preferred to avoid side reactions involving the amide functionality.

Experimental Protocol: A General Suzuki-Miyaura Coupling Procedure

-

To a solution of this compound (1.0 eq) and the desired boronic acid (1.2 eq) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Transformation of the Amide Functional Group

The benzamide moiety can be readily converted into other key functional groups, further expanding the synthetic utility of this building block.

-

Dehydration to Nitrile: Treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) converts the amide to a nitrile. This is a crucial step in the synthesis of many heterocyclic compounds.

-

Hofmann Rearrangement: Reaction with a suitable oxidizing agent in the presence of a base can lead to the formation of the corresponding aniline derivative.

Case Study: this compound as a Precursor for Nematicidal 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole heterocycle is a key pharmacophore in a number of modern agrochemicals, including the nematicide Tioxazafen.[4][5][6] These compounds have demonstrated potent activity against a range of plant-parasitic nematodes.[6][7] this compound is an ideal starting material for the synthesis of novel analogues of this important class of nematicides.

The general synthetic strategy involves the conversion of the benzamide to a benzamidoxime, followed by cyclization with a suitable acylating agent.

Workflow for the Synthesis of a Tioxazafen Analogue

Caption: Synthetic pathway to a Tioxazafen analogue.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-2-iodobenzonitrile

-

In a fume hood, carefully add phosphorus oxychloride (3.0 eq) to this compound (1.0 eq) at 0 °C.

-

Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude nitrile.

-

Purify by column chromatography if necessary.

Step 2: Synthesis of 4-Fluoro-2-iodobenzamidoxime

-

To a solution of 4-fluoro-2-iodobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired benzamidoxime, which can often be used in the next step without further purification.

Step 3: Synthesis of the 1,2,4-Oxadiazole Analogue

-

To a solution of 4-fluoro-2-iodobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine, add the desired acyl chloride (e.g., 2-thiophenecarbonyl chloride for the synthesis of a direct Tioxazafen analogue, 1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours to effect cyclization.

-

Monitor the reaction by TLC. Once complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 1,2,4-oxadiazole.

The Rationale for the 4-Fluoro-2-Iodo Substitution in Nematicide Design

The 4-fluoro substituent, as previously mentioned, enhances the metabolic stability and overall pharmacokinetic profile of the molecule. The group at the 2-position, derived from the initial iodine atom, plays a crucial role in the molecule's interaction with its biological target. While the exact mode of action for Tioxazafen is still under investigation, it is clear that the nature of the substituent at this position is critical for its nematicidal activity. The ability to easily modify this position via cross-coupling reactions from the 2-iodo precursor allows for the fine-tuning of the molecule's activity and spectrum.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for agrochemical research. Its unique combination of a metabolically stabilizing fluorine atom, a synthetically versatile iodine atom, and a biologically relevant benzamide core provides a powerful platform for the discovery of novel pesticides. The strategic use of this intermediate, particularly in the synthesis of heterocyclic compounds such as 1,2,4-oxadiazoles, opens up exciting avenues for the development of next-generation crop protection agents. Future research will undoubtedly continue to uncover new and innovative applications for this and related halogenated building blocks, further enriching the toolbox of the modern agrochemist.

References

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthesis of tioxazafen (70) by cyclization of the oxime derivative 69. [Link]

-

ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

-

ResearchGate. (n.d.). Tioxazafen synthetic route amenable for scale-up. [Link]

-

ResearchGate. (2015, August 10). Development of Tioxazafen as a next-generation seed treatment nematicide. [Link]

- Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 167, 2-13.

-

Royal Society of Chemistry. (n.d.). Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Agrochemical Innovation: Leveraging Fluorinated Intermediates for Enhanced Crop Protection. [Link]

-

Minnesota Department of Agriculture. (n.d.). Tioxazafen | New Active Ingredient Review. [Link]

-

MDPI. (n.d.). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. [Link]

Sources

- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tioxazafen synthesis - chemicalbook [chemicalbook.com]

- 4. What is the synthesis of the nematicides Tioxazafen?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mda.state.mn.us [mda.state.mn.us]

Methodological & Application

Application Note: C-H Activation Techniques Utilizing the Benzamide Directing Group

Executive Summary

This guide details the strategic application of benzamide derivatives as Directing Groups (DGs) for transition-metal-catalyzed C-H activation.[1] Unlike traditional cross-coupling (which requires pre-functionalized aryl halides), benzamide-directed C-H activation allows for the direct functionalization of C-H bonds, enabling rapid diversification of pharmacophores.

This note focuses on two high-value transformations:

-

Palladium-Catalyzed Ortho-Arylation: For biaryl synthesis.

-

Rhodium(III)-Catalyzed Annulation: For the construction of isoquinolone scaffolds.[2]

Mechanistic Principles & Directing Group Design[3][4]

The "Weak" vs. "Strong" Coordination Paradigm

The success of benzamide C-H activation relies on the coordination equilibrium between the amide oxygen (or nitrogen) and the metal center.

-

Monodentate DGs (Weak): Simple secondary amides (

) and Weinreb amides ( -

Bidentate DGs (Strong): Auxiliaries like 8-aminoquinoline coordinate via both the amide nitrogen and the quinoline nitrogen. While they stabilize the metal center and lower the activation energy for difficult C-H bonds, they often require harsh conditions for removal.

Recommendation: For standard drug discovery applications, start with

The CMD Mechanism

The dominant mechanism for both Pd(II) and Rh(III) systems described here is Concerted Metalation-Deprotonation (CMD) .[3] Unlike electrophilic aromatic substitution (

-

The Key: A carboxylate ligand (acetate, pivalate) or carbonate acts as an intramolecular base.[4]

-

The Transition State: The metal binds to the DG, while the carboxylate ligand deprotonates the ortho-C-H bond simultaneously with metal-carbon bond formation.

Figure 1: Simplified flow of the Concerted Metalation-Deprotonation (CMD) pathway.

Protocol A: Palladium-Catalyzed Ortho-Arylation

Application: Synthesis of biaryl amides (privileged structures in kinase inhibitors). Mechanism: Pd(II)/Pd(IV) cycle or Pd(II)/Pd(0) depending on the oxidant.

Standard Operating Procedure (SOP)

Reagents:

-

Substrate:

-Phenylbenzamide or -

Coupling Partner: Aryl Iodide (2.0 – 3.0 equiv).

-

Catalyst: Palladium(II) Acetate (

) (5 – 10 mol%). -

Additive/Oxidant: Silver Acetate (

) (1.0 – 2.0 equiv). -

Solvent: Trifluoroacetic acid (TFA) or TFA/DCM mixture.

Step-by-Step Protocol:

-

Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh out the benzamide (0.2 mmol),

(33.4 mg, 0.2 mmol), and -

Addition: Add the Aryl Iodide (0.4 mmol).

-

Solvent: Add TFA (1.0 mL). Note: If solubility is an issue, use a 1:4 mixture of TFA:DCM.

-

Reaction: Seal the vial and stir at 100 °C for 12–24 hours.

-

Checkpoint: The reaction mixture will likely turn dark/black due to Pd precipitation over time.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove AgI and Pd black.

-

Neutralization: Carefully wash the filtrate with saturated

solution (2 x 10 mL) to neutralize the TFA. -

Purification: Dry organic layer over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Considerations

-

Role of AgOAc: It serves two purposes: (1) Abstracting iodide from the Pd center to prevent catalyst poisoning, and (2) regenerating the active Pd(II) species if a redox cycle is involved.

-

Selectivity: Mono-arylation is standard. To force di-arylation (both ortho positions), increase Aryl Iodide to 4.0 equiv and run for 48 hours.

Protocol B: Rhodium(III)-Catalyzed Annulation

Application: Synthesis of Isoquinolones (heterocycle formation).[2]

Mechanism:

Standard Operating Procedure (SOP)

Reagents:

-

Substrate: Benzamide (primary or secondary) (1.0 equiv).

-

Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) (1.2 equiv).

-

Catalyst:

(Pentamethylcyclopentadienyl rhodium dichloride dimer) (2.5 mol%). -

Oxidant: Copper(II) Acetate (

) (2.1 equiv). -

Solvent: t-Amyl Alcohol (tert-Amyl alcohol) or Methanol.

Step-by-Step Protocol:

-

Setup: In a pressure tube, combine Benzamide (0.2 mmol), Alkyne (0.24 mmol),

(3.1 mg, 0.005 mmol), and -

Solvent: Add t-Amyl alcohol (2.0 mL). Why t-Amyl? It allows for higher temperatures than MeOH and is less nucleophilic.

-

Reaction: Seal the tube under air (or

if using strictly anhydrous Cu salt, though air tolerance is a feature of this chemistry). Heat to 110 °C for 16 hours. -

Workup: Cool to room temperature. The product often precipitates or crystallizes.

-

Purification: Dilute with DCM, wash with water (to remove Copper salts), dry, and concentrate. Purify via column chromatography.

Pathway Visualization

Figure 2: The Rh(III) catalytic cycle for benzamide annulation.

Comparative Data & Troubleshooting

Catalyst & Conditions Selection Matrix

| Feature | Pd(II) Ortho-Arylation | Rh(III) Annulation |

| Primary Goal | C-C Bond (Biaryl) | Heterocycle Formation |

| Active Species | ||

| Directing Group | ||

| Key Additive | ||

| Air Sensitivity | Low (Pd(II) is stable) | Low (Rh(III) is stable) |

| Moisture Sensitivity | Moderate (Ag salts are sensitive) | Low (Often run in alcohols) |

Troubleshooting Guide

Problem: Low Conversion (<20%)

-

Cause 1 (Pd): "Induction Period" failure.

-

Fix: Add a trace amount of benzoquinone (BQ) to jumpstart the oxidation cycle.

-

-

Cause 2 (Rh): Steric clash.

-

Fix: If using an internal alkyne with bulky groups, switch solvent to TFE (2,2,2-trifluoroethanol) to stabilize the cationic Rh species.

-

Problem: Regioselectivity Issues (Meta vs Ortho)

-

Cause: Competitive mechanisms.

-

Fix: Ensure the temperature is controlled. Higher temperatures (>130 °C) can sometimes lead to thermodynamic scrambling. Stick to 100–110 °C.

Problem: Catalyst Deactivation (Pd Black formation)

-

Cause: Lack of re-oxidant or instability of the Pd-DG complex.

-

Fix: Increase

loading or switch to a stronger oxidant like

References

-

Daugulis, O., et al. (2012). "Palladium-Catalyzed Ortho-Arylation of Benzamides via Direct sp2 C–H Bond Activation." The Journal of Organic Chemistry.

-

Sanford, M. S., et al. (2005). "A Highly Selective Catalytic Method for the Oxidative Functionalization of C-H Bonds." Journal of the American Chemical Society.

-

Fagnou, K., & Guimond, N. (2010). "Rhodium(III)-Catalyzed Isoquinolone Synthesis: The N-O Bond as an Internal Oxidant." Journal of the American Chemical Society.

-

Rovis, T., & Hyster, T. K. (2010).[5] "Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C-H/N-H Activation." Journal of the American Chemical Society.

-

Yu, J.-Q., et al. (2010). "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]

- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Synthesis of fluorinated isoquinolinones from 4-Fluoro-2-iodobenzamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-fluoroisoquinolin-1(2H)-one derivatives using 4-fluoro-2-iodobenzamide as the core scaffold. Isoquinolinones (isocarbostyrils) are privileged pharmacophores in drug discovery, exhibiting potent PARP inhibition, antiviral, and anticancer activities. The incorporation of a fluorine atom at the C6 position (derived from the C4-position of the benzamide precursor) significantly modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.

This guide focuses on the Palladium-catalyzed annulation with alkynes, a convergent strategy that constructs the heterocyclic ring in a single step with high regiocontrol.

Reaction Design & Mechanistic Insight

Retrosynthetic Logic

The transformation utilizes the high reactivity of the C–I bond for oxidative addition and the directing ability of the amide group.

-

Starting Material: this compound.

-

Reagent: Terminal or Internal Alkyne.

-

Catalyst System: Pd(OAc)₂ / PPh₃ / Base.

-

Product: 6-Fluoro-3-substituted-isoquinolin-1(2H)-one.

Regiochemistry Mapping:

-

Benzamide C1 (Amide): Becomes Isoquinolinone C1 (Carbonyl).

-

Benzamide C2 (Iodine): Becomes Isoquinolinone C4a (Bridgehead).

-

Benzamide C4 (Fluorine): Becomes Isoquinolinone C6 .

-

Note: The meta-position of the fluorine relative to the iodine in the starting material translates to the 6-position in the fused bicyclic system.

-

Mechanistic Pathway

The reaction proceeds via a domino sequence:

-

Oxidative Addition: Pd(0) inserts into the Ar–I bond.

-

Alkyne Insertion: The alkyne coordinates and inserts into the Ar–Pd bond. For terminal alkynes, steric factors typically favor placement of the substituent (R) distal to the aromatic ring, leading to the 3-substituted product.

-

Intramolecular Aminopalladation/Reductive Elimination: The amide nitrogen attacks the vinyl-palladium intermediate, closing the ring and regenerating Pd(0).

Figure 1: Mechanistic flow of the Pd-catalyzed annulation. The fluorine substituent remains spectator on the aromatic ring but influences electronic density.

Detailed Experimental Protocol

Materials

-

Precursor: this compound (Purity >97%).

-

Alkyne: Phenylacetylene (Model substrate for 3-phenyl derivative) or internal alkynes (e.g., diphenylacetylene).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂].

-

Ligand: Triphenylphosphine (PPh₃).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation (Optional but Recommended)

-

In a dry vial, mix Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in a small volume of DMF.

-

Stir at room temperature for 15 minutes under Argon. The solution should turn from orange to bright yellow, indicating the formation of active Pd(0)-phosphine species.

Step 2: Reaction Assembly

-

To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

-

This compound (1.0 equiv, 1.0 mmol, ~265 mg).

-

K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

-

-

Evacuate and backfill with Argon (3 cycles) to remove oxygen.

-

Add the pre-mixed catalyst solution via syringe.

-

Add the Alkyne (1.2 equiv, 1.2 mmol) via syringe.

-

Add remaining DMF to reach a total concentration of 0.2 M (5 mL total volume).

Step 3: Thermal Cyclization

-

Seal the tube and heat the reaction mixture to 100 °C .

-

Monitor reaction progress by TLC (eluent: 30% EtOAc/Hexane) or LC-MS.

-

Target Time: 4–12 hours.[1]

-

Observation: Starting material (Rf ~0.4) should disappear; Product (Rf ~0.2, often fluorescent) will appear.

-

Step 4: Workup and Purification

-

Cool the mixture to room temperature.

-

Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Wash organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography on Silica Gel.

-

Gradient: 0% -> 50% EtOAc in Hexanes.

-

Note: Isoquinolinones can be polar; adding 1% MeOH can improve peak shape.

-

Figure 2: Operational workflow for the batch synthesis.

Optimization & Troubleshooting Guide

The following table summarizes critical parameters affecting yield and selectivity, based on standard Pd-annulation chemistry.

| Parameter | Standard Condition | Optimization/Alternative | Impact/Reasoning |

| Solvent | DMF | DMA, Toluene | DMF promotes solubility of the base. Toluene is preferred if the product is hard to separate from DMF, but requires higher temp (110°C). |

| Base | K₂CO₃ | Na₂CO₃, Et₃N, NaOAc | K₂CO₃ is standard. Organic bases (Et₃N) can be used if the substrate is base-sensitive, but inorganic bases usually give cleaner profiles. |

| Ligand | PPh₃ | dppe, Xantphos | PPh₃ is sufficient for iodides. Bidentate ligands (dppe) may increase stability if Pd black precipitation is observed. |